molecular formula C8H7N3 B2502875 2-(1H-pyrrol-3-yl)pyrazine CAS No. 474775-99-0

2-(1H-pyrrol-3-yl)pyrazine

Cat. No.: B2502875
CAS No.: 474775-99-0
M. Wt: 145.165
InChI Key: SMWUEJBIRQOVBU-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-3-yl)pyrazine is a nitrogen-containing heterocyclic compound that includes both a pyrrole ring and a pyrazine ring. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities. These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

The synthesis of 2-(1H-pyrrol-3-yl)pyrazine can be achieved through various synthetic routes. Some common methods include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

2-(1H-pyrrol-3-yl)pyrazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of pyrazine-2-carboxylic acid .

Scientific Research Applications

2-(1H-pyrrol-3-yl)pyrazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-3-yl)pyrazine involves its interaction with various molecular targets and pathways. For example, its anticancer and anti-inflammatory activities are mediated through the inhibition of protein kinases such as MAP kinase, cyclin-dependent kinase, and glycogen synthase kinase-3. It also inhibits topoisomerase II, Jak3, FGFR, SYK, and RSK, and suppresses the HIF-1 pathway .

Comparison with Similar Compounds

2-(1H-pyrrol-3-yl)pyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined pyrrole and pyrazine rings, which confer a unique set of biological activities and chemical reactivity .

Properties

IUPAC Name

2-(1H-pyrrol-3-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-9-5-7(1)8-6-10-3-4-11-8/h1-6,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWUEJBIRQOVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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